molecular formula C6H5N3 B112612 3-Amino-2-pyridinecarbonitrile CAS No. 42242-11-5

3-Amino-2-pyridinecarbonitrile

Cat. No. B112612
M. Wt: 119.12 g/mol
InChI Key: KMHCTFSFWQRZTR-UHFFFAOYSA-N
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Patent
US07279487B2

Procedure details

A solution of 3-aminopyridine-2-carbonitrile (9.7 g, 81.8 mmol) in MeOH (100 mL) was placed in a round bottom pressure vessel. The solution was cooled to −78° C. and HCl gas was bubbled through the solution until the volume of the solution had noticeably increased. The flask was sealed and the reaction warmed to room temperature and stirred overnight. At this time, LCMS (sampled after re-cooling the reaction to −78° C.) showed only a small amount of starting cyano compound remaining. Water (14 mL, 818 mmol) was added and the reaction transferred to a flask equipped with a reflux condenser. The reaction was refluxed overnight. The solution was concentrated and the remaining solution was basified with 1N NaOH to pH 9, then extracted with CHCL3 repeatedly until very little UV-active material was removed. The organic layers were dried over Na2SO4, filtered and evaporated to give the product as a pink solid.
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
cyano
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:8]#N)=[N:4][CH:5]=[CH:6][CH:7]=1.[OH2:10].[CH3:11][OH:12]>>[NH2:1][C:2]1[C:3]([C:8]([O:12][CH3:11])=[O:10])=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
NC=1C(=NC=CC1)C#N
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
cyano
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
14 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
HCl gas was bubbled through the solution until the volume of the solution
TEMPERATURE
Type
TEMPERATURE
Details
had noticeably increased
CUSTOM
Type
CUSTOM
Details
The flask was sealed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction warmed to room temperature
ALIQUOT
Type
ALIQUOT
Details
At this time, LCMS (sampled
TEMPERATURE
Type
TEMPERATURE
Details
after re-cooling
CUSTOM
Type
CUSTOM
Details
the reaction to −78° C.)
CUSTOM
Type
CUSTOM
Details
the reaction transferred to a flask
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCL3 repeatedly until very little UV-active material
CUSTOM
Type
CUSTOM
Details
was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C(=NC=CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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